2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-, morpholinoethyl ester, hydrochloride
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Overview
Description
2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-, morpholinoethyl ester, hydrochloride is a complex organic compound known for its diverse applications in scientific research This compound belongs to the benzopyran family, which is characterized by a fused benzene and pyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-, morpholinoethyl ester, hydrochloride typically involves multiple steps. One common method starts with the nitration of 2H-1-Benzopyran-3-carboxylic acid to introduce the nitro group at the 6-position. This is followed by the esterification of the carboxylic acid group with morpholinoethanol under acidic conditions to form the morpholinoethyl ester. The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-, morpholinoethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 6-amino-2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives.
Reduction: Formation of 2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-, morpholinoethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-, morpholinoethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholinoethyl ester moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-, ethyl ester
- 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo-
- 2H-1-Benzopyran-3-carboxylic acid, 6-methoxy-, ethyl ester
Uniqueness
Compared to similar compounds, 2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-, morpholinoethyl ester, hydrochloride is unique due to the presence of the morpholinoethyl ester moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
CAS No. |
73713-72-1 |
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Molecular Formula |
C16H17ClN2O7 |
Molecular Weight |
384.77 g/mol |
IUPAC Name |
2-morpholin-4-ium-4-ylethyl 6-nitro-2-oxochromene-3-carboxylate;chloride |
InChI |
InChI=1S/C16H16N2O7.ClH/c19-15(24-8-5-17-3-6-23-7-4-17)13-10-11-9-12(18(21)22)1-2-14(11)25-16(13)20;/h1-2,9-10H,3-8H2;1H |
InChI Key |
IJWNLGDHZFECJX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CCOC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O.[Cl-] |
Origin of Product |
United States |
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